2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Overview
Description
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of pyridine and oxazepine, featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as amines and aldehydes, under acidic or basic conditions.
Cyclization Reactions: : Cyclization steps are crucial to form the fused heterocyclic structure. Cyclization can be achieved using various reagents and catalysts, such as Lewis acids or transition metal catalysts.
Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt by treating the base compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific synthetic route and the desired scale of production. Process optimization, including temperature control, pressure control, and the use of efficient catalysts, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, oxygen (O2) in the presence of a catalyst.
Reduction: : LiAlH4, NaBH4, hydrogen (H2) in the presence of a catalyst.
Substitution: : Halides (e.g., Cl-, Br-), alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
Oxidation: : Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: : Reduced derivatives, often resulting in the formation of amines or alcohols.
Substitution: : Substituted derivatives, where the original functional group is replaced by another group.
Scientific Research Applications
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is similar to other heterocyclic compounds such as benzodiazepines and pyridine derivatives. its unique fused structure and specific functional groups distinguish it from these compounds. Similar compounds include:
Benzodiazepines: : Used primarily as sedatives and anxiolytics.
Pyridine Derivatives: : Used in various chemical syntheses and as ligands in coordination chemistry.
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;;/h1-3,9H,4-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSSQVLDWJVGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956431-47-3 | |
Record name | 2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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